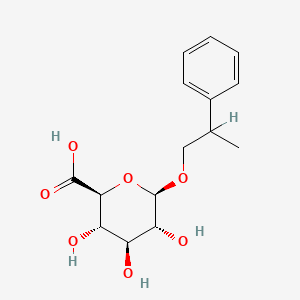

2-Phenyl-1-propyl glucuronide

Description

Overview of Phase II Biotransformation Pathways in Chemical Biology

Biotransformation is a critical process that facilitates the elimination of foreign compounds from the body. nih.gov It is generally categorized into Phase I, Phase II, and Phase III reactions. nih.govwikipedia.org Phase I reactions, often termed functionalization, introduce or expose polar functional groups (like hydroxyl, carboxyl, or amino groups) on the xenobiotic molecule. wikipedia.orgmhmedical.comopenaccessjournals.com This is primarily achieved through oxidation, reduction, or hydrolysis, with cytochrome P450 enzymes playing a central role. wikipedia.orgyoutube.com While this initial step increases the polarity of the molecule, it is often insufficient for efficient excretion. mhmedical.com

Phase II metabolism, or the conjugation phase, follows. longdom.org In this phase, the modified xenobiotic from Phase I, or a parent drug that already possesses a suitable functional group, is coupled with an endogenous, highly polar molecule. nih.govmhmedical.com This conjugation reaction significantly increases the water solubility of the xenobiotic, preparing it for elimination from the body. openaccessjournals.comlongdom.org The major Phase II pathways include:

Glucuronidation: The most common Phase II reaction, involving the addition of glucuronic acid. longdom.orguef.fi

Sulfation: The conjugation of a sulfate (B86663) group. longdom.org

Acetylation: The addition of an acetyl group. drughunter.com

Methylation: The transfer of a methyl group. drughunter.com

Glutathione (B108866) Conjugation: The coupling with the tripeptide glutathione. drughunter.com

Amino Acid Conjugation: The addition of amino acids like glycine (B1666218) or taurine. drughunter.com

These reactions are essential for detoxifying a vast array of compounds and terminating their biological activity. uef.fi

Enzymatic Conjugation as a Mechanism for Modulating Xenobiotic Fate

The conjugation reactions of Phase II metabolism are catalyzed by a large group of enzymes known as transferases. wikipedia.org These enzymes facilitate the covalent linkage of the endogenous polar molecule to the xenobiotic substrate. nih.gov This enzymatic process is fundamental to modulating the physicochemical properties of the foreign compound, ultimately dictating its fate within the organism. By converting lipophilic, or fat-soluble, compounds into more hydrophilic, or water-soluble, products, enzymatic conjugation enhances their transport in the blood and subsequent excretion via urine or bile. mhmedical.comdrughunter.com

The most significant family of enzymes in Phase II metabolism is the UDP-glucuronosyltransferases (UGTs). mhmedical.comwikipedia.org UGTs are responsible for glucuronidation, arguably the most important conjugation pathway for the elimination of numerous drugs and other xenobiotics. wikipedia.org These enzymes are primarily located in the endoplasmic reticulum of cells, particularly in the liver, which is the main site of drug metabolism. nih.govyoutube.com The reaction catalyzed by UGTs involves the transfer of a glucuronic acid moiety from the activated coenzyme, UDP-glucuronic acid (UDPGA), to the xenobiotic substrate. nih.govjove.com This process results in the formation of a glucuronide conjugate that is readily eliminated. wikipedia.org

The specificity and activity of various UGT isoforms determine how efficiently different xenobiotics are metabolized, influencing interindividual variability in drug response and toxicity. openaccessjournals.comnih.gov

Positioning of 2-Phenyl-1-propyl Glucuronide as a Representative Glucuronide Metabolite in Research Models

This compound is a glucuronide conjugate that serves as a significant metabolite in toxicological and metabolic research. ontosight.ai It is formed from its precursor, 2-phenyl-1-propanol (B72363), through the glucuronidation pathway. ontosight.ai The study of this specific metabolite provides valuable insights into the broader mechanisms of Phase II detoxification.

The parent compound, 2-phenyl-1-propanol, is a known metabolite of cumene (B47948) (isopropylbenzene), an industrial chemical. nih.govwikipedia.org Therefore, this compound is an important biomarker for assessing exposure to such compounds. ontosight.aiwikipedia.org Its chemical structure consists of the 2-phenyl-1-propanol molecule linked to a glucuronic acid moiety, which dramatically increases its water solubility for excretion. ontosight.ai

Research involving this compound often focuses on its chemical stability and enzymatic hydrolysis. For instance, studies have investigated the cleavage of the glucosidic bond under acidic conditions to release the aglycone, 2-phenyl-1-propanol. nih.gov One study found that the glucosidic bond of this compound is quantitatively split by 10.0% hydrochloric acid, yielding an almost 100% recovery of the aglycone. nih.gov This contrasts with the behavior of its isomer, 2-phenyl-2-propyl glucuronide, highlighting the structural nuances that affect metabolite stability. nih.gov

The detection and quantification of this compound in biological samples, typically achieved using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), are crucial for pharmacokinetic and toxicological assessments. ontosight.ai As a representative metabolite, it helps researchers understand the efficiency of glucuronidation pathways and the factors that may influence them.

Table 1: Physicochemical Properties of 2-Phenyl-1-propanol This table outlines the known properties of the parent compound from which this compound is formed.

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₉H₁₂O | sigmaaldrich.com |

| Molecular Weight | 136.19 g/mol | sigmaaldrich.com |

| Boiling Point | 110-111 °C at 10 mmHg | sigmaaldrich.com |

| Density | 0.975 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.526 | sigmaaldrich.com |

Table 2: Research Findings on the Acid Hydrolysis of Phenyl-propyl Glucuronide Isomers This table summarizes comparative research findings on the stability of this compound and its isomer under acidic conditions.

| Compound | Acid Condition | Observation | Aglucone Recovery | Source |

|---|---|---|---|---|

| This compound | 10.0% HCl | Quantitative splitting of the glucosidic bond. | Nearly 100% | nih.gov |

| 2-Phenyl-2-propyl glucuronide | 1.0% - 20.0% HCl | Glucuronide is hydrolyzed, but the aglucone is unstable. | Low (40% - 45%) | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

84718-96-7 |

|---|---|

Molecular Formula |

C15H20O7 |

Molecular Weight |

312.31 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(2-phenylpropoxy)oxane-2-carboxylic acid |

InChI |

InChI=1S/C15H20O7/c1-8(9-5-3-2-4-6-9)7-21-15-12(18)10(16)11(17)13(22-15)14(19)20/h2-6,8,10-13,15-18H,7H2,1H3,(H,19,20)/t8?,10-,11-,12+,13-,15+/m0/s1 |

InChI Key |

AXRXFIIKFZZHGS-AEIUROHVSA-N |

SMILES |

CC(COC1C(C(C(C(O1)C(=O)O)O)O)O)C2=CC=CC=C2 |

Isomeric SMILES |

CC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C2=CC=CC=C2 |

Canonical SMILES |

CC(COC1C(C(C(C(O1)C(=O)O)O)O)O)C2=CC=CC=C2 |

Synonyms |

2-phenyl-1-propyl glucuronide 2-phenylpropan-1-ol glucuronide |

Origin of Product |

United States |

Advanced Analytical Methodologies for the Characterization of 2 Phenyl 1 Propyl Glucuronide in Research

Chromatographic Techniques for Separation and Detection

Chromatographic separation is paramount for the analysis of 2-Phenyl-1-propyl glucuronide, ensuring its distinction from the parent compound, isomers, and other metabolites in complex biological matrices. The hydrophilic nature of the glucuronic acid moiety tethered to the lipophilic aglycone presents a unique challenge that is addressed by modern liquid chromatography techniques.

High-Performance Liquid Chromatography (HPLC) in Glucuronide Analysis

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of glucuronide conjugates. nih.govmdpi.com For this compound, reversed-phase HPLC is the most common approach. A C18 stationary phase is typically employed, offering a hydrophobic environment that interacts with the phenylpropyl aglycone. The mobile phase generally consists of a mixture of an aqueous component (often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for mass spectrometry) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is crucial for eluting the polar glucuronide with good peak symmetry and for separating it from the less polar parent compound, 2-phenyl-1-propanol (B72363).

Detection in HPLC systems can be achieved using Diode Array Detection (DAD), which provides ultraviolet (UV) spectral information, or more commonly, by coupling the HPLC to a mass spectrometer for enhanced sensitivity and selectivity. mdpi.commdpi.com

Table 1: Typical HPLC Parameters for Glucuronide Analysis

| Parameter | Typical Setting |

| Column | Reversed-phase C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | Start with a low percentage of B, increasing to a high percentage over 5-20 minutes |

| Flow Rate | 0.2 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 20 µL |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Throughput

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particle sizes, leading to significantly higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. mdpi.comnih.gov For the analysis of this compound, a UPLC method would offer sharper peaks and better separation from closely eluting metabolites. wiley.com The fundamental principles of separation remain the same as in HPLC, relying on reversed-phase chromatography. However, the shorter analysis times are particularly advantageous in high-throughput screening environments common in metabolic research. The enhanced resolution can be critical in distinguishing between isomeric glucuronides, should the parent compound have multiple sites for glucuronidation.

Gas Chromatography (GC) Considerations for Volatile Metabolite Analysis (Relevant to parent compounds and aglycones)

Gas Chromatography (GC) is generally not suitable for the direct analysis of intact glucuronides like this compound due to their high polarity and low volatility. However, GC is a highly relevant and powerful technique for the analysis of the parent compound, 2-phenyl-1-propanol, or the aglycone after enzymatic or chemical hydrolysis of the glucuronide. nih.govnih.gov

For the analysis of 2-phenyl-1-propanol, derivatization is often employed to increase its volatility and improve chromatographic peak shape. Silylation is a common derivatization technique for hydroxyl groups. The derivatized analyte can then be separated on a non-polar or medium-polarity capillary column and detected with high sensitivity using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). scupgkg.cn GC-MS provides definitive identification based on the fragmentation pattern of the parent compound. nih.govnih.gov

Table 2: GC-MS Data for the Parent Compound 2-Phenyl-1-propanol

| m/z | Relative Intensity |

| 105.0 | 99.99 |

| 106.0 | 22.85 |

| 77.0 | 19.23 |

| 79.0 | 16.19 |

| 91.0 | 12.53 |

Data sourced from PubChem and represents a typical electron ionization (EI) mass spectrum for 2-phenyl-1-propanol. nih.gov

Mass Spectrometric (MS) Approaches for Identification and Structural Elucidation

Mass spectrometry is an indispensable tool for the sensitive detection and structural confirmation of this compound. When coupled with liquid chromatography, it provides a powerful platform for quantitative and qualitative analysis.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) in Glucuronide Detection

Electrospray Ionization (ESI) is the most widely used ionization technique for the analysis of glucuronides due to its soft ionization nature, which typically produces intact molecular ions. researchgate.netnih.govnih.gov For this compound, ESI in negative ion mode is generally preferred. The carboxylic acid group of the glucuronic acid moiety is readily deprotonated, forming a [M-H]⁻ ion. Positive ion mode can also be used, which may yield [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium [M+NH₄]⁺. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is another viable option, particularly for less polar molecules. While ESI is generally more suitable for highly polar compounds like glucuronides, APCI can sometimes offer better sensitivity for certain analytes and is less susceptible to matrix effects.

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Pathway Analysis of Glucuronides

Tandem Mass Spectrometry (MS/MS) is crucial for the definitive identification and structural elucidation of this compound. nih.govresearchgate.net In a typical MS/MS experiment, the molecular ion (e.g., [M-H]⁻) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule.

For O-glucuronides like this compound, a characteristic fragmentation pathway in negative ion mode is the neutral loss of the glucuronic acid moiety (176 Da), resulting in a fragment ion corresponding to the deprotonated aglycone. uab.edunih.gov This neutral loss is a diagnostic marker for the presence of a glucuronide conjugate. Further fragmentation of the aglycone can provide additional structural information.

In positive ion mode, the fragmentation of the [M+H]⁺ ion also typically involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the protonated aglycone.

Table 3: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Description |

| 311.1 [M-H]⁻ | 135.1 | [Aglycone-H]⁻ after neutral loss of glucuronic acid (176 Da) |

| 313.1 [M+H]⁺ | 137.1 | [Aglycone+H]⁺ after neutral loss of glucuronic acid (176 Da) |

| 313.1 [M+H]⁺ | 119.1 | Loss of water from the protonated aglycone |

These are predicted fragmentation patterns based on the general behavior of O-glucuronides in tandem mass spectrometry. uab.edunih.govresearchgate.net

The analysis of these fragmentation pathways allows for the unambiguous identification of this compound in complex biological samples and can help to differentiate it from other potential metabolites. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination of this compound and Related Metabolites

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in drug metabolism studies for the unambiguous identification and characterization of metabolites such as this compound. chromatographyonline.comijpras.com Unlike nominal mass instruments, HRMS analyzers like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide mass measurements with high accuracy, typically within 5 parts per million (ppm), and high resolution, which allows for the differentiation of molecules with very similar masses. ijpras.comnih.gov

The primary advantage of HRMS in the analysis of this compound is its ability to determine the elemental composition of the parent compound and its metabolites from their precise mass-to-charge (m/z) ratios. nih.gov For this compound (Formula: C₁₅H₂₀O₇), the theoretical monoisotopic mass can be calculated with high precision. An HRMS instrument can measure this mass experimentally, and a low mass error between the theoretical and measured values provides strong evidence for the compound's elemental formula, significantly increasing confidence in its identification, especially in complex biological matrices. nih.govresearchgate.net

Furthermore, HRMS is crucial for identifying related metabolites. Drug biotransformation often involves predictable chemical modifications, such as hydroxylation (+15.9949 Da), oxidation (+13.9792 Da), or demethylation (-14.0157 Da). researchgate.net Researchers can use data mining techniques, such as mass defect filtering and extracted ion chromatograms based on these predicted mass shifts, to screen for potential metabolites of this compound in a single LC-HRMS analysis. chromatographyonline.comijpras.com The accurate mass data obtained for these potential metabolites allow for the confident assignment of their elemental compositions, facilitating the elucidation of metabolic pathways. pharmaron.comresearchgate.net For instance, a hydroxylated metabolite of this compound would be expected to have a specific, predictable exact mass, which HRMS can selectively detect. researchgate.net

The table below illustrates the theoretical precise mass of this compound and a potential hydroxylated metabolite, which HRMS can accurately measure for definitive identification.

| Compound Name | Molecular Formula | Metabolic Reaction | Theoretical Monoisotopic Mass (Da) |

| This compound | C₁₅H₂₀O₇ | - | 312.1209 |

| Hydroxylated this compound | C₁₅H₂₀O₈ | Hydroxylation | 328.1158 |

This interactive table provides theoretical mass data crucial for HRMS-based metabolite identification.

This capability for precise mass determination makes HRMS a cornerstone technology for characterizing metabolic profiles, enabling researchers to distinguish between isobaric compounds and confirm the structures of novel metabolites with a high degree of certainty. ijpras.comresearchgate.net

Ion Mobility Spectrometry (IMS)-Mass Spectrometry for Isomeric Glucuronide Differentiation and Structural Confirmation

The conjugation of drugs and xenobiotics with glucuronic acid can occur at various positions on the molecule, leading to the formation of structural isomers. These isomeric glucuronides often exhibit nearly identical fragmentation patterns in tandem mass spectrometry (MS/MS) and co-elute in standard liquid chromatography (LC), making their differentiation and individual characterization a significant analytical challenge. Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (IMS-MS) offers an additional dimension of separation based on the size, shape, and charge of an ion, providing a powerful solution for this problem.

In IMS-MS, ions are separated in the gas phase through a drift tube under the influence of a weak electric field. Their velocity is determined by their collision cross-section (CCS), a value that reflects the ion's three-dimensional structure. Isomers with different conformations or substitution patterns, such as different positional isomers of this compound, will have distinct CCS values. This allows for their separation and subsequent mass analysis, even when they are indistinguishable by chromatography and MS/MS alone.

For instance, if glucuronidation of the 2-Phenyl-1-propyl aglycone were to occur on a hydroxyl group on the phenyl ring in addition to the primary alcohol, the resulting isomers would have the same exact mass. However, their different three-dimensional shapes would likely result in different drift times and therefore distinct CCS values. By correlating the CCS value with the accurate mass measurement from HRMS, researchers can achieve a higher level of confidence in the structural assignment of a specific glucuronide isomer. This technique provides critical structural information that is complementary to LC and MS data, aiding in the definitive confirmation of metabolite structures in complex biological samples.

In Silico Deconjugation and Spectral Library Annotation Strategies for Comprehensive Glucuronide Profiling

Comprehensive profiling of glucuronides in biological samples is often hindered by the limited availability of authentic reference standards for every potential metabolite, which restricts the creation of extensive tandem mass spectral libraries. nih.gov To overcome this, in silico deconjugation and spectral library annotation strategies have emerged as powerful tools for the tentative identification of glucuronide conjugates from LC-HRMS/MS data. nih.gov

This approach leverages the predictable fragmentation behavior of glucuronides in tandem mass spectrometry, where a common neutral loss of the glucuronic acid moiety (176.0321 Da) is observed. The workflow involves several steps:

Neutral Loss Filtering : The raw HRMS/MS data is first screened for precursor ions that exhibit a characteristic neutral loss of 176.0321 Da, indicating the presence of a potential glucuronide conjugate. nih.gov

In Silico Deconjugation : The experimental MS/MS spectrum of the glucuronide conjugate is computationally processed to remove the fragment ions associated with the glucuronic acid moiety. This "truncation" of the spectrum effectively generates a theoretical MS/MS spectrum of the aglycone (the parent molecule without the glucuronic acid). nih.gov

Spectral Library Matching : The generated in silico aglycone spectrum is then searched against existing mass spectral libraries of non-conjugated reference compounds. A high match score between the in silico spectrum and a library spectrum provides strong evidence for the identity of the aglycone portion of the metabolite. nih.gov

By applying this strategy to the analysis of this compound, researchers can tentatively identify it without a dedicated reference standard for the conjugate itself, provided the spectrum of the 2-Phenyl-1-propyl aglycone exists in the library. This method significantly expands the ability to annotate glucuronides in untargeted metabolomics studies, allowing for a more comprehensive profiling of phase II metabolites and reducing the reliance on enzymatic or chemical hydrolysis, which can be work-intensive and introduce artifacts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Characterization of this compound

While mass spectrometry provides essential information on molecular weight and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the definitive, unambiguous structural elucidation of novel compounds, including drug metabolites like this compound. NMR provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule, allowing for the precise determination of its covalent structure and stereochemistry.

For the structural confirmation of this compound, a suite of NMR experiments would be employed after the compound is isolated and purified from the biological matrix:

¹H NMR : This experiment identifies the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. It would be used to confirm the presence of the phenyl ring protons, the propyl chain protons, and the protons of the glucuronic acid moiety.

¹³C NMR : This provides information on the carbon skeleton of the molecule, identifying the number and type of carbon atoms (e.g., CH, CH₂, CH₃, quaternary carbons).

2D NMR Experiments :

COSY (Correlation Spectroscopy) : Reveals ¹H-¹H coupling correlations, helping to establish the connectivity of protons within the propyl chain and the glucuronic acid ring.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of specific protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds. This is particularly crucial for identifying the exact site of glucuronidation by establishing a correlation between a proton on the aglycone (e.g., at C1 of the propyl chain) and the anomeric carbon of the glucuronic acid.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Can provide information on the through-space proximity of atoms, which is useful for determining the stereochemistry and 3D conformation of the molecule.

The combination of these NMR techniques provides unequivocal evidence for the structure of this compound, confirming the identity of the aglycone, the glucuronic acid moiety, and, most importantly, the specific atom on the aglycone to which the glucuronic acid is attached.

Isotope Labeling Strategies for Metabolite Tracing and Pathway Elucidation of this compound

Isotope labeling is a powerful technique used to trace the metabolic fate of a drug and elucidate its biotransformation pathways. This strategy involves synthesizing the parent compound, in this case, 2-Phenyl-1-propanol (the aglycone), with one or more stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). When this labeled compound is introduced into an in vitro or in vivo system, all subsequent metabolites, including this compound, will retain the isotopic label.

When analyzed by mass spectrometry, the labeled compounds are easily distinguishable from endogenous molecules. The mass spectrometer detects a characteristic mass shift corresponding to the incorporated isotopes. For example, if 2-Phenyl-1-propanol is labeled with four deuterium atoms (d4), its mass will be 4 Da higher than the unlabeled compound. Consequently, its glucuronide metabolite, 2-Phenyl-1-propyl-d4 glucuronide, will also be 4 Da heavier.

This distinct isotopic signature provides several key advantages in metabolic studies:

Unambiguous Metabolite Detection : The unique mass shift allows for the confident and selective detection of drug-related metabolites against a complex background of endogenous matrix components. This is often achieved by searching for pairs of peaks (the unlabeled and labeled compound) with a specific mass difference.

Structural Elucidation : The isotope label can be placed at a specific position in the molecule. The retention or loss of this label in the fragment ions during MS/MS analysis can provide valuable information about the site of metabolic modification and help to elucidate fragmentation pathways.

Pathway Mapping : By identifying all the labeled metabolites, researchers can piece together the complete metabolic pathway, tracing the conversion of the parent drug through various phase I and phase II transformations.

Isotope labeling strategies, particularly when combined with the sensitivity and accuracy of HRMS, provide a robust and definitive method for tracing the metabolic journey of this compound from its parent aglycone.

Methodologies for Sample Preparation in Glucuronide Research, Including Hydrolytic Approaches for Aglycone Release

The analysis of glucuronide metabolites from biological matrices such as plasma and urine requires effective sample preparation to remove interfering substances and concentrate the analyte of interest. The choice of method depends on whether the intact glucuronide conjugate or the aglycone is the target analyte.

Direct Analysis of Intact Glucuronides: For the direct quantification of this compound, sample preparation methods aim to isolate the conjugate while preserving its structure. Common techniques include:

Protein Precipitation (PPT) : A simple and rapid method where a solvent like acetonitrile or methanol is added to a plasma sample to precipitate proteins. After centrifugation, the supernatant containing the glucuronide can be directly injected into the LC-MS system.

Solid-Phase Extraction (SPE) : This is a more selective technique that provides cleaner extracts. A sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of solvent. Reversed-phase (e.g., C18) or mixed-mode cartridges are commonly used for glucuronide extraction.

Liquid-Liquid Extraction (LLE) : This method separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).

Analysis via Aglycone Release (Indirect Method): In some applications, particularly in older methods or when reference standards for the glucuronide are unavailable, the total concentration of the aglycone (free + conjugated) is measured. This requires a hydrolysis step to cleave the glucuronic acid moiety from this compound, releasing the free 2-Phenyl-1-propanol aglycone. nih.gov

Enzymatic Hydrolysis : This is the most common and specific method. The enzyme β-glucuronidase, often sourced from Helix pomatia or E. coli, is added to the sample and incubated (e.g., at 37°C) to catalyze the cleavage of the glucuronide bond. nih.gov The effectiveness of the deconjugation process is critical and should be validated. nih.gov

Chemical Hydrolysis : This involves using strong acids or bases and heat to break the conjugate bond. However, this method is less specific than enzymatic hydrolysis and can potentially degrade the target aglycone or other sample components, making it a less favorable approach.

Following hydrolysis, the released aglycone is then extracted using SPE or LLE before analysis by a technique like GC-MS or LC-MS. While this indirect approach can be useful, the direct measurement of the intact glucuronide is generally preferred as it is more specific, avoids potential inefficiencies in the hydrolysis step, and allows for the differentiation of various conjugated isomers. researchgate.net

Chemical Stability and Reactivity of 2 Phenyl 1 Propyl Glucuronide in Biological Research Contexts

Investigation of Chemical Stability and Potential Acyl Migration in Glucuronide Conjugates

The stability of a glucuronide conjugate is highly dependent on its chemical structure. 2-Phenyl-1-propyl glucuronide is an O-glucuronide, where the glucuronic acid is linked to the parent molecule via an ether bond. This structure is fundamentally different from acyl glucuronides, which are ester-linked conjugates of carboxylic acid-containing compounds. tandfonline.com

Acyl glucuronides are known to be chemically reactive and can undergo intramolecular rearrangement, a process called acyl migration. tandfonline.comnih.gov In this reaction, the acyl group moves from its initial C-1 position on the glucuronic acid ring to other hydroxyl groups (positions C-2, C-3, and C-4), forming various positional isomers. tandfonline.comacs.org This migration is significant because the resulting isomers are often not substrates for β-glucuronidase and can have different reactivity profiles. tandfonline.com The reactivity of acyl glucuronides, including their propensity for acyl migration and hydrolysis, is a subject of considerable research due to the potential for these reactive metabolites to covalently bind to proteins, which has been hypothesized as a possible mechanism for certain adverse drug reactions. nih.govresearchgate.net

In contrast, this compound, as an ether-linked glucuronide of a primary alcohol, is not structurally susceptible to acyl migration. Its degradation primarily occurs via hydrolysis, which cleaves the glycosidic bond. tandfonline.comebi.ac.uk

Studies on the closely related acyl glucuronide of (R)- and (S)-2-phenylpropionic acid (2-PPA-1-O-G) illustrate the inherent instability and reactivity of the ester linkage. The degradation half-lives of these diastereomers differ, highlighting the stereoselectivity of the process, which is primarily governed by the rate of acyl migration from the 1-O-β-isomer to the 2-O-acyl isomer. researchgate.net The (R)-enantiomer of 2-PPA-1-O-G was found to be less stable than the (S)-enantiomer. acs.orgnih.gov

| Compound | Half-life (t½) for Decomposition (hours) |

|---|---|

| (R)-2-PPA-1-O-G | 1.3 |

| (S)-2-PPA-1-O-G | 2.4 |

Data sourced from studies on 2-phenylpropionic acid 1-O-acyl glucuronide, a structurally related acyl glucuronide, to illustrate the principles of acyl glucuronide instability. acs.orgnih.gov

Enzymatic Deconjugation by Beta-Glucuronidases and its Implications for Metabolic Cycling

Enzymatic hydrolysis by β-glucuronidases (EC 3.2.1.31) is a key reaction for glucuronide conjugates, including this compound. nih.gov These enzymes catalyze the cleavage of the β-D-glucuronic acid moiety from the aglycone (the parent molecule), thereby releasing the original compound. covachem.com This process is routinely utilized in analytical biochemistry and toxicology to measure the total concentration of a substance in biological fluids like urine or plasma, as the glucuronide form is often predominant. sigmaaldrich.comscientificlabs.co.uk

β-glucuronidases are widely distributed in mammalian tissues, with significant activity found in the liver, kidney, spleen, and intestinal microbiota. nih.gov The deconjugation process has significant implications for the pharmacokinetics of the parent compound through a mechanism known as metabolic cycling or enterohepatic recirculation. nih.gov

The process occurs as follows:

The parent compound is metabolized in the liver to its glucuronide conjugate (e.g., this compound).

This water-soluble conjugate is excreted from the liver into the bile, which is then released into the intestine.

In the intestine, β-glucuronidases produced by gut bacteria hydrolyze the glucuronide, releasing the parent compound (2-phenyl-1-propanol).

The now less polar parent compound can be reabsorbed from the intestine back into the bloodstream, returning to the liver and systemic circulation.

This cycle can effectively extend the half-life of the parent compound in the body. The activity of β-glucuronidase can also be influenced by various factors, including the local pH and the presence of inflammatory conditions. nih.gov For instance, at sites of inflammation, macrophages can secrete β-glucuronidase, which becomes active in the acidic microenvironment, leading to localized deconjugation of glucuronide metabolites. nih.gov

Comparative Reactivity Studies of this compound with Other Metabolite Conjugates (e.g., acyl-CoA derivatives)

Carboxylic acid-containing compounds can be bioactivated via two primary pathways: glucuronidation to form reactive acyl glucuronides, and formation of acyl-coenzyme A (acyl-CoA) thioesters. acs.orgnih.gov Both types of metabolites can be electrophilic and react with nucleophiles like the thiol group of glutathione (B108866) (GSH) or cellular proteins. acs.orgnih.gov

While this compound itself is a relatively stable ether glucuronide, comparative studies on its structural analog, 2-phenylpropionic acid (2-PPA), provide insight into the relative reactivity of these metabolic conjugates. A study directly compared the reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide (2-PPA-1-O-G) and 2-phenylpropionyl-S-acyl-CoA (2-PPA-SCoA) with glutathione (GSH). acs.orgnih.gov

The results demonstrated that the acyl-CoA thioester is a much more potent acylating agent. The rate of formation for the transacylation product, 2-phenylpropionyl-S-acyl-glutathione (2-PPA-SG), was approximately 70 times greater from the reaction with 2-PPA-SCoA than from the reaction with 2-PPA-1-O-G. acs.orgnih.gov Furthermore, the acyl-CoA derivative was found to be completely stable over 24 hours under the study conditions, whereas the acyl glucuronide degraded significantly. acs.orgnih.gov These findings suggest that xenobiotic acyl-CoA thioesters are highly reactive species that may contribute significantly to covalent binding with macromolecules in vivo. acs.orgnih.gov

| Metabolite | Formation Rate Constant of 2-PPA-SG with GSH (M⁻¹·s⁻¹) | Stability (in absence of GSH) |

|---|---|---|

| 2-Phenylpropionic acid 1-O-acyl glucuronide (2-PPA-1-O-G) | (2.7 ± 0.4) × 10⁻⁴ | Decomposed by 50% in 1.3-2.4 hours |

| 2-Phenylpropionyl-S-acyl-CoA (2-PPA-SCoA) | (1.9 ± 0.2) × 10⁻² | Completely stable after 24 hours |

Data sourced from a comparative study on 2-phenylpropionic acid metabolites to illustrate the principles of reactivity between glucuronide and acyl-CoA conjugates. acs.orgnih.gov

Theoretical and Computational Approaches in Glucuronidation Research of 2 Phenyl 1 Propyl Glucuronide

In Silico Prediction Models for Glucuronidation Sites and Reaction Efficiencies of Phenylalkyl Alcohols

The prediction of metabolic fate is a key component in the evaluation of drug candidates. nih.gov In silico tools that can accurately forecast the sites of metabolism (SoM) and the efficiency of reactions are of significant value. For UGT-catalyzed reactions, these models must account for the specific functional group being targeted, such as the primary alcohol group in 2-phenyl-1-propanol (B72363).

Recent advancements have led to the development of sophisticated models that combine quantum mechanical (QM) simulations and machine learning to predict the regioselectivity of UGT isoforms. optibrium.comoptibrium.com These models estimate the reactivity of potential metabolic sites within a molecule and factor in the steric and orientation effects imposed by the enzyme's binding pocket. optibrium.com For a molecule like 2-phenyl-1-propanol, the primary hydroxyl group is the logical site for glucuronidation.

Several in silico models have been developed specifically to predict the sites of glucuronidation. One such approach involves building separate classification models for different types of metabolic sites, such as aliphatic hydroxyls, aromatic hydroxyls, carboxylic acids, and amines. oup.comoup.com These models use a combination of 'local' quantum chemical descriptors and 'global' physicochemical properties to train support vector machine (SVM) classifiers. oup.comoup.com For an aliphatic alcohol like 2-phenyl-1-propanol, the model trained specifically for this functional group would be applied. This approach has shown high accuracy, successfully identifying the correct SoM in a high percentage of cases in external validation sets. oup.com

Other computational frameworks use a symbolic approach, inferring biotransformation rules from known metabolic reactions and applying them to new compounds. stanford.edunih.gov This method has been successfully tested on simple alcohols like ethanol (B145695) and furfuryl alcohol, correctly predicting their oxidation and subsequent conjugation pathways, including O-glycosidation. stanford.edunih.gov Such a system would predict the glucuronidation of the primary alcohol in 2-phenyl-1-propanol as a key step in its phase II metabolism. stanford.edu Studies on alkylphenols have further highlighted that different UGTs can show complementary regioselectivity, targeting either alcoholic or phenolic hydroxyl groups, a distinction that in silico models aim to predict. nih.gov

| Model Type | Methodology | Applicable Functional Groups | Key Features |

| Site of Metabolism (SoM) Prediction | Quantum Mechanics & Machine Learning | Alcohols, Phenols, Amines, Carboxylic Acids | Combines reactivity calculations (QM) with descriptors for steric/orientation effects in the enzyme active site. optibrium.comoptibrium.com |

| SVM-Based Classifiers | Support Vector Machine (SVM) | Aliphatic Hydroxyls, Aromatic Hydroxyls, etc. | Uses 'local' (atomic reactivity, bond strength) and 'global' (physicochemical properties) descriptors to train separate models for each functional group. oup.comoup.com |

| Symbolic Inference | Rule-based Biotransformation | Alcohols, Aldehydes | Infers general reaction rules from known metabolic pathways and applies them to predict the metabolism of new compounds. stanford.edunih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for UGT Substrates and Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational toxicology and drug metabolism research. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity, such as the rate of glucuronidation. nih.gov In the absence of high-resolution crystal structures for most human UGTs, ligand-based methods like QSAR and pharmacophore modeling are particularly relevant. annualreviews.orgtdl.org

Numerous QSAR studies have been conducted for various UGT isoforms, identifying key molecular descriptors that govern substrate recognition and turnover. For substrates of UGT1A9, a major hepatic enzyme, models have been developed using large datasets of phenolic compounds. nih.govtdl.org These studies, employing techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have produced statistically reliable models with good predictive power. nih.govtdl.org

For a phenylalkyl alcohol like 2-phenyl-1-propanol, several descriptors identified in these studies are highly relevant:

Hydrophobicity (logP): The lipophilicity of a substrate is a critical factor. An inverse relationship between Vmax (maximum reaction rate) and logP has been observed for some UGTs, while hydrophobicity is also a key determinant for substrate binding to isoforms like UGT1A1 and UGT1A4. psu.eduscialert.net The phenyl ring and propyl chain of 2-phenyl-1-propanol contribute to its hydrophobic character.

Electronic Properties (pKa, Partial Charges): The nucleophilicity of the hydroxyl group is fundamental to the SN2 reaction mechanism of glucuronidation. annualreviews.orgpsu.edu The pKa of the substrate is often included in QSAR models. psu.edu

Steric and Shape Descriptors: Molecular volume and shape significantly influence how a substrate fits into the UGT active site. CoMFA and CoMSIA models generate 3D contour maps that visualize regions where steric bulk is either favorable or unfavorable for activity. nih.govtdl.org

Pharmacophore models, a type of 3D-QSAR, define the essential spatial arrangement of chemical features required for a molecule to be recognized by a UGT isoform. Common features include a hydrogen-bond acceptor/donor (the hydroxyl group), hydrophobic regions (the phenyl ring), and aromatic rings. nih.govscialert.net For UGT1A9, a common pharmacophore includes the glucuronidation site flanked by two hydrophobic regions. nih.gov This arrangement is clearly present in the structure of 2-phenyl-1-propanol.

| UGT Isoform | Model Type | Key Findings & Relevant Descriptors |

| UGT1A1 | 3D-QSAR / Pharmacophore | Hydrophobicity (logP) is a key determinant of substrate binding. nih.gov |

| UGT1A4 | 2D-QSAR / 3D-QSAR | Models show a linear relationship with pKa and an inverse relationship with logP for Vmax. psu.edu |

| UGT1A8 | Pharmacophore | Model consists of two hydrogen-bond acceptors and one aromatic ring feature, highlighting the importance of hydrophobicity. scialert.net |

| UGT1A9 | 2D-QSAR, CoMFA, CoMSIA | Models built on simple phenols and a large set of 145 diverse phenolics show good predictive power. Favorable steric and electrostatic fields are mapped. nih.govnih.govtdl.org |

Molecular Docking and Dynamics Simulations of UGT-Substrate Interactions Relevant to 2-Phenyl-1-propyl Glucuronide Formation

Molecular docking and molecular dynamics (MD) simulations provide a dynamic, three-dimensional view of how a substrate like 2-phenyl-1-propanol interacts with the active site of a UGT enzyme at an atomic level. Since full crystal structures of mammalian UGTs are scarce, these studies typically rely on homology models, which are built using the amino acid sequence and a related protein structure as a template. nih.govnih.gov

Docking studies place a ligand (the substrate) into the binding site of the protein model to predict its preferred binding orientation and affinity. For glucuronidation, a productive binding pose requires the substrate's hydroxyl group to be positioned near the catalytic histidine residue and the UDP-glucuronic acid (UDPGA) co-substrate. researchgate.net The catalytic histidine acts as a base, abstracting a proton from the hydroxyl group to facilitate its nucleophilic attack on the UDPGA. researchgate.net

For a substrate like 2-phenyl-1-propanol, docking into the active site of a relevant UGT isoform (e.g., UGT1A6, known to metabolize small phenols, or UGT2B7) would involve key interactions: nih.gov

Hydrophobic Interactions: The phenyl ring would likely be situated within a hydrophobic pocket of the active site, a common feature of UGT substrate binding domains.

Hydrogen Bonding: The primary alcohol group would form crucial hydrogen bonds with active site residues and the UDPGA co-substrate, orienting it for the reaction.

Molecular dynamics simulations extend the static picture from docking by simulating the movement of atoms over time. MD can assess the stability of the enzyme-substrate complex and reveal how the protein's flexibility accommodates the substrate. mdpi.com For instance, MD simulations have been used to explain the high regioselectivity of a UGT for one hydroxyl group over another on the same molecule by showing that the favored hydroxyl group maintains a more stable and favorable catalytic conformation over time. mdpi.com Such a simulation for 2-phenyl-1-propanol would confirm the stability of its binding pose within the UGT active site, supporting its role as a substrate. Studies on plant UGTs have successfully used docking to analyze interactions with structurally similar substrates like benzyl (B1604629) alcohol and 2-phenylethanol. oup.com

| Computational Technique | Purpose | Key Insights for this compound Formation |

| Homology Modeling | To generate a 3D structure of a UGT enzyme in the absence of a crystal structure. nih.govnih.gov | Provides the necessary protein model (e.g., UGT1A6, UGT2B7) for subsequent docking and dynamics studies. |

| Molecular Docking | To predict the binding pose and affinity of a substrate in the enzyme's active site. oup.complos.org | Would predict the orientation of 2-phenyl-1-propanol, with its hydroxyl group near the catalytic residues and the phenyl ring in a hydrophobic pocket. |

| Molecular Dynamics (MD) Simulation | To simulate the dynamic behavior of the enzyme-substrate complex over time. mdpi.com | Would assess the stability of the docked pose, confirming that 2-phenyl-1-propanol can be held in a productive conformation for glucuronidation to occur. |

Future Directions and Emerging Research Avenues for 2 Phenyl 1 Propyl Glucuronide Studies

Development of Advanced Biocatalytic and Chemoenzymatic Synthesis Methods for Glucuronides

The generation of authentic glucuronide metabolite standards is critical for improving the quantitative and mechanistic understanding of a parent compound's disposition. nih.gov Traditional chemical synthesis methods for glucuronides can be complex and may result in low yields and impurities. google.com Consequently, advanced biocatalytic and chemoenzymatic approaches are being developed to provide more efficient, selective, and scalable synthesis routes. These methods often utilize enzymes or whole-cell systems to perform specific transformations under mild conditions. chimia.chresearchgate.net

Biocatalysis leverages the high selectivity and specificity of enzymes for synthesizing products with potential applications in drug research. chimia.chresearchgate.net Chemoenzymatic synthesis combines chemical steps with enzymatic reactions, offering a powerful strategy for producing complex molecules like glucuronides. acs.orgacs.org For instance, an improved chemoenzymatic method for synthesizing 1-β-O-acyl glucuronides involves the stereospecific synthesis of a protected intermediate followed by highly chemoselective enzymatic removal of protecting groups using lipases. acs.org This approach ensures the correct β-configuration of the final glucuronide product. acs.org

The use of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo, is a cornerstone of biocatalytic synthesis. hyphadiscovery.com Research has focused on optimizing reaction conditions by using various enzyme sources, such as liver microsomes from different species (e.g., bovine, ovine, or human) or recombinant UGTs expressed in cell systems. nih.govresearchgate.netnih.gov These enzymatic methods can be scaled up to produce milligram quantities of purified glucuronides, which are necessary for structural characterization and further biological studies. researchgate.netnih.gov For example, a scalable biotransformation using microbial systems was successful in generating a prominent glucuronide metabolite for a client project. hyphadiscovery.com Microfluidic reactors with immobilized human liver microsomes are also being developed to study UGT-mediated metabolism under flow-through conditions, which may allow for more in-depth mechanistic studies. helsinki.fi

Table 1: Comparison of Advanced Synthesis Methods for Glucuronides

| Method | Key Enzymes/Reagents | Typical Substrates | Advantages | Source(s) |

|---|---|---|---|---|

| Chemoenzymatic Synthesis | Lipases (e.g., Lipase AS Amano, CAL-B), Chemical protecting groups | Carboxylic acids (e.g., NSAIDs) | High chemoselectivity, Stereospecificity (complete β-configuration), Wide applicability | acs.orgacs.org |

| Biocatalysis (Liver Microsomes) | UDP-glucuronosyltransferases (UGTs), UDP-glucuronic acid (UDPGA), Alamethicin | Flavonolignans, drugs, xenobiotics | Cost-effective for larger scale, mimics in vivo metabolism, can generate multiple regioisomers | nih.govresearchgate.netacs.org |

| Biocatalysis (Recombinant UGTs) | Specific UGT isoforms (e.g., UGT1A1, UGT1A9, UGT2B7) | Drugs (e.g., integrase inhibitors), specific xenobiotics | Identifies specific enzymes responsible for metabolism, high purity of single metabolites | nih.govresearchgate.net |

| Microbial Biotransformation | Whole microbial cells | Drugs and other xenobiotics | Scalable production, can perform both Phase I and Phase II reactions | hyphadiscovery.com |

| Enzyme Membrane Reactors | Guinea-pig liver homogenate, UDPGA | Various aglycones | Continuous synthesis, suitable for producing 100-200 mg scale | chimia.ch |

Application of Integrated Omics Technologies for Comprehensive Glucuronide Metabolome Analysis

Understanding the full spectrum of glucuronide metabolites—the "glucuronide metabolome"—requires powerful analytical platforms. acs.org The integration of various "omics" technologies, such as metabolomics, genomics, transcriptomics, and proteomics, offers a systems biology approach to achieve a holistic view of metabolic processes. nih.govnih.gov Metabolomics, the global study of all small-molecule metabolites in a biological system, is particularly central to this effort. researchgate.net

Untargeted mass spectrometry-based metabolomics allows for the detection and quantification of a vast number of metabolites in biological samples like urine or blood. acs.orgacs.org This is crucial because glucuronidation is a major pathway for the elimination of numerous endogenous compounds and xenobiotics. acs.org Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are essential for the sensitive and specific detection of glucuronides like 2-phenyl-1-propyl glucuronide in biological fluids. ontosight.ai

Recent strategies have been developed to enhance the comprehensive profiling of the glucuronide metabolome. One such approach uses chemical isotope labeling combined with a dual-filtering strategy to globally profile glucuronide conjugates with high coverage and confidence. acs.org Another method involves the use of selective enzymatic treatments (e.g., with β-glucuronidase) to confirm the identity of glucuronidated compounds in a sample. acs.org By comparing samples before and after enzymatic hydrolysis, researchers can confidently identify features corresponding to glucuronic acid conjugates. acs.org

Integrating metabolomics data with other omics platforms provides deeper biological insights. nih.gov For example, combining metabolomics with genomics can link specific genetic variations in UGT enzymes to alterations in a person's ability to metabolize certain compounds. nih.gov This multi-omics approach can help elucidate complex interactions between genes, proteins, and metabolites, leading to the discovery of novel biomarkers and a better understanding of how an organism responds to xenobiotic exposure. nih.govmdpi.com

Table 2: Application of Omics Technologies in Glucuronide Research

| Omics Technology | Application in Glucuronide Analysis | Key Outcomes | Source(s) |

|---|---|---|---|

| Metabolomics | Global, untargeted profiling of metabolites in biological samples (urine, plasma). Quantification of specific glucuronides. | Identification and quantification of glucuronide conjugates, discovery of metabolic biomarkers, understanding metabolic pathways. | acs.orgacs.orgresearchgate.net |

| Genomics | Study of genetic variations (polymorphisms) in genes encoding UGT enzymes. | Linking genetic makeup to individual differences in drug metabolism and glucuronidation capacity. | nih.govnih.gov |

| Transcriptomics | Analysis of gene expression levels (mRNA) of UGTs and transporters in different tissues. | Understanding the regulation of glucuronidation pathways in response to various stimuli. | nih.govnih.gov |

| Proteomics | Quantification of UGT enzyme and transporter protein levels. | Correlating protein expression with metabolic activity, providing a direct measure of functional capacity. | nih.govresearchgate.net |

| Integrated Multi-Omics | Combining data from metabolomics, genomics, transcriptomics, and proteomics. | Provides a holistic view of glucuronidation, elucidates complex molecular networks, and enhances personalized medicine. | nih.govmdpi.com |

Mechanistic Investigations into the Formation and Research Fate of Glucuronides in Complex Biological Systems

Glucuronidation is a pivotal Phase II metabolic reaction that converts a wide variety of substances into more water-soluble compounds, facilitating their elimination from the body. nih.govwikipedia.org The process is catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes, which are primarily located in the endoplasmic reticulum of cells, with high concentrations in the liver and intestine. hyphadiscovery.comnih.govnih.gov

The formation of a glucuronide, such as this compound from its precursor 2-phenyl-1-propanol (B72363), is a bi-substrate reaction. ontosight.airesearchgate.net It involves the transfer of a glucuronic acid moiety from the activated co-factor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a functional group (e.g., hydroxyl, carboxyl, amine) on the substrate. wikipedia.orgjove.com This conjugation results in the formation of a β-D-glucuronide. researchgate.net The kinetic mechanism can vary, but a commonly proposed model is a compulsory ordered bi-bi mechanism, where the UGT enzyme first binds with UDPGA before forming a complex with the aglycone substrate. nih.gov

Table 3: Key Components in the Formation and Fate of Glucuronides

| Component | Type | Function | Biological Location | Source(s) |

|---|---|---|---|---|

| UDP-glucuronosyltransferases (UGTs) | Enzyme Superfamily (e.g., UGT1A, UGT2B) | Catalyzes the transfer of glucuronic acid to a substrate. | Endoplasmic Reticulum (primarily Liver, Intestine, Kidney) | nih.govwikipedia.orgnih.gov |

| Uridine Diphosphate Glucuronic Acid (UDPGA) | Co-factor / Co-substrate | High-energy donor of the glucuronic acid moiety. | Synthesized in the liver; present in the cytosol. | wikipedia.orgnih.govresearchgate.net |

| Aglycone | Substrate (e.g., 2-Phenyl-1-propanol) | The molecule to be conjugated. | Varies (endogenous or xenobiotic compound). | ontosight.aijove.com |

| Efflux Transporters (e.g., MRPs, BCRP) | Membrane Proteins | Actively transport the hydrophilic glucuronide out of the cell for elimination. | Cell surfaces (e.g., canalicular membrane of hepatocytes, apical membrane of enterocytes). | nih.gov |

Q & A

Q. How can LC-MS/MS methods be optimized for accurate detection of 2-phenyl-1-propyl glucuronide and its parent compound in biological matrices?

Methodological Answer:

- Sample Preparation: Use acidified organic solvents (e.g., acetonitrile with 1% formic acid) during extraction to stabilize labile glucuronide bonds and prevent ex vivo isomerization .

- Chromatography: Employ reversed-phase columns (C18) with gradient elution to separate glucuronide isomers. Mobile phases with 0.1% formic acid improve ionization efficiency .

- Mass Spectrometry: Use electrospray ionization (ESI) in negative ion mode for glucuronides. Optimize collision energy to retain diagnostic fragments (e.g., m/z 113 for glucuronic acid) while minimizing in-source fragmentation .

- Validation: Assess linearity (1–1000 nM), limit of detection (LOD < 0.8 nM), and intra-day precision (<15% CV) per FDA guidelines .

Q. What experimental design considerations are critical for pharmacokinetic studies of this compound in animal models?

Methodological Answer:

- Sampling Schedule: Collect plasma/urine at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hr) to capture absorption, distribution, and elimination phases .

- Creatinine Normalization: Correct urinary metabolite concentrations for creatinine levels to account for renal function variability. Use enzymatic assays or LC-MS for creatinine quantification .

- CYP Phenotyping: Pre-screen subjects for CYP enzyme activity (e.g., using probe drugs) to interpret inter-individual variability in glucuronidation rates .

Advanced Research Questions

Q. How can electron-activated dissociation (EAD) improve structural characterization of this compound compared to traditional CID?

Methodological Answer:

- Fragmentation Specificity: EAD preserves the glucuronic acid moiety, enabling unambiguous localization of conjugation sites (e.g., distinguishing propyl vs. phenyl attachment). In contrast, collision-induced dissociation (CID) often causes neutral loss of glucuronic acid (176 Da), leaving positional ambiguity .

- Workflow Integration: Combine EAD with high-resolution mass spectrometry (HRMS) on platforms like the ZenoTOF 7600 system. Use diagnostic fragments (e.g., m/z 113) and isotopic patterns to confirm glucuronide identity .

Q. What Bayesian approaches are suitable for quantifying hepatic contributions of this compound to gluconeogenesis and glycogenolysis?

Methodological Answer:

- Model Framework: Apply Markov Chain Monte Carlo (MCMC) simulations with 50 independent chains to estimate posterior probabilities for flux parameters. Use the equation:

Glycogenolysis fraction = 1 − (Glucuronide H5/Glucuronide H2) . - Data Inputs: Measure ²H enrichment in glucuronide positions via ²H NMR or LC-HRMS. Normalize to urinary excretion rates to account for turnover variability .

Q. How do efflux transporters (e.g., MRP2/3) influence the tissue distribution of this compound?

Methodological Answer:

- In Vitro Assays: Use vesicular transport assays with membrane vesicles expressing MRP2/3. Quantify ATP-dependent uptake of radiolabeled glucuronide .

- Proteomics Integration: Combine transporter activity data with tissue-specific quantitative proteomics (e.g., liver, kidney) to predict in vivo clearance pathways .

Q. What strategies mitigate ex vivo isomerization of this compound during sample processing?

Methodological Answer:

- Immediate Stabilization: Add 1% formic acid to plasma/urine immediately after collection to acidify samples (pH < 4) and inhibit acyl migration .

- Cold Chain Management: Store samples at ≤−27°C and thaw on wet ice before analysis. Avoid repeated freeze-thaw cycles .

Data Contradictions and Knowledge Gaps

- Individual Variability in Glucuronidation: highlights large inter-individual differences in urinary excretion of glucuronides, possibly linked to unaccounted CYP polymorphisms or renal transporter expression . Further studies combining genomic (e.g., UGT genotyping) and proteomic data are needed.

- Hepatic vs. Extrahepatic Metabolism: While focuses on hepatic/intestinal transporters, identifies glucuronides in brain microdialysates, suggesting extrahepatic UGT activity. Investigate tissue-specific UGT isoform expression using qRT-PCR or spatial proteomics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.